Cas no 921842-73-1 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide)

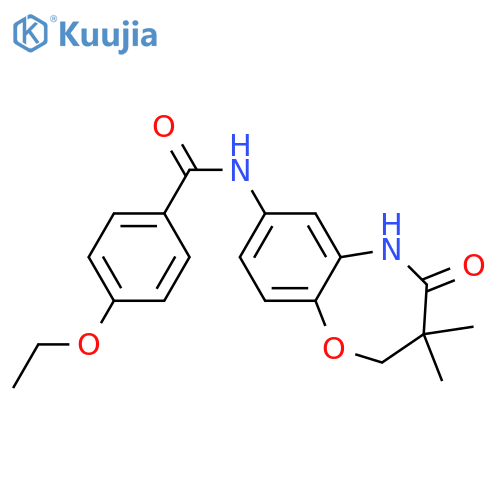

921842-73-1 structure

商品名:N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide

- N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide

- 921842-73-1

- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide

- F2262-0583

- AKOS024633529

-

- インチ: 1S/C20H22N2O4/c1-4-25-15-8-5-13(6-9-15)18(23)21-14-7-10-17-16(11-14)22-19(24)20(2,3)12-26-17/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24)

- InChIKey: SKUIWSQYUFBTKV-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2OCC(C)(C)C(=O)NC2=C1)(=O)C1=CC=C(OCC)C=C1

計算された属性

- せいみつぶんしりょう: 354.15795719g/mol

- どういたいしつりょう: 354.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 76.7Ų

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2262-0583-2μmol |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 2μl |

$85.5 | 2023-05-16 | |

| Life Chemicals | F2262-0583-2mg |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2262-0583-50mg |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 50mg |

$240.0 | 2023-05-16 | |

| Life Chemicals | F2262-0583-20mg |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2262-0583-40mg |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 40mg |

$210.0 | 2023-05-16 | |

| Life Chemicals | F2262-0583-100mg |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 100mg |

$372.0 | 2023-05-16 | |

| Life Chemicals | F2262-0583-20μmol |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2262-0583-5mg |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2262-0583-10mg |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2262-0583-25mg |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

921842-73-1 | 90%+ | 25mg |

$163.5 | 2023-05-16 |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

921842-73-1 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬